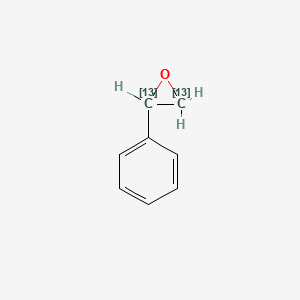

rac Óxido de Estireno-13C2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac Styrene Oxide-13C2: is a labeled analogue of styrene oxide, where two carbon atoms are replaced with the isotope carbon-13. This compound is used extensively in research due to its unique isotopic labeling, which allows for detailed studies in various scientific fields.

Aplicaciones Científicas De Investigación

rac Styrene Oxide-13C2 is widely used in scientific research, including:

- Chemistry: It serves as a precursor for the synthesis of various chiral compounds and as a probe in mechanistic studies.

- Biology: Used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

- Medicine: Employed in the development of pharmaceuticals and in the study of drug metabolism.

- Industry: Utilized in the production of fine chemicals and as a standard in analytical chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of rac Styrene Oxide-13C2 typically involves the epoxidation of styrene-13C2. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction proceeds via the formation of a three-membered epoxide ring from the alkene group of styrene-13C2.

Industrial Production Methods: Industrial production of rac Styrene Oxide-13C2 involves the use of isotopically labeled styrene as the starting material. The process includes the epoxidation of styrene-13C2 using oxidizing agents like hydrogen peroxide in the presence of a catalyst such as titanium silicalite. This method ensures high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: rac Styrene Oxide-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylacetaldehyde-13C2.

Reduction: Reduction of the epoxide ring can yield phenylethane-1,2-diol-13C2.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic conditions.

Major Products:

- Phenylacetaldehyde-13C2

- Phenylethane-1,2-diol-13C2

- Various substituted phenylethanes

Mecanismo De Acción

The mechanism of action of rac Styrene Oxide-13C2 involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction is facilitated by the presence of acidic or basic catalysts. The compound can also undergo enzymatic transformations in biological systems, where enzymes such as epoxide hydrolases catalyze the hydrolysis of the epoxide ring to form diols.

Comparación Con Compuestos Similares

- Styrene Oxide: The non-labeled analogue of rac Styrene Oxide-13C2.

- Phenylethylene Oxide: Another epoxide with a similar structure but without isotopic labeling.

- Epoxystyrene: A related compound with an epoxide ring attached to a styrene moiety.

Uniqueness: rac Styrene Oxide-13C2 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in various scientific studies. This labeling provides a distinct advantage in research applications, enabling the study of reaction mechanisms, metabolic pathways, and the fate of carbon atoms in complex systems.

Actividad Biológica

Rac Styrene Oxide-13C2 is a stable isotope-labeled derivative of styrene oxide, which is an important compound in various chemical and biological processes. Understanding its biological activity is crucial for assessing its potential effects on human health and the environment. This article synthesizes current research findings, case studies, and biochemical data related to the biological activity of rac Styrene Oxide-13C2.

Rac Styrene Oxide-13C2 has the molecular formula C8H8O and is characterized by its epoxide functional group, which contributes to its reactivity. The presence of the 13C label allows for enhanced tracking in metabolic studies and provides insights into its interactions within biological systems.

Biochemical Interactions

The biological activity of rac Styrene Oxide-13C2 is primarily mediated through its interaction with various biomolecules:

- Enzyme Interactions : It interacts with cytochrome P450 enzymes, influencing their catalytic activities and potentially altering metabolic pathways. This interaction can lead to the formation of reactive metabolites that may contribute to toxicity or mutagenicity .

- Cellular Effects : Studies have shown that rac Styrene Oxide-13C2 can modulate cellular signaling pathways, affecting gene expression and cellular metabolism. For example, it has been observed to influence transcription factors, leading to altered gene expression profiles .

Toxicological Profile

Research indicates that rac Styrene Oxide-13C2 exhibits significant toxicological effects:

- Mutagenicity : It has been reported to be mutagenic in certain bacterial strains (S. typhimurium) without requiring metabolic activation, indicating a direct DNA-damaging potential . This suggests that exposure could lead to genetic mutations, raising concerns about its carcinogenic potential.

- Animal Studies : In animal models, exposure to styrene oxide has resulted in various adverse effects, including liver necrosis and damage to the nasal olfactory epithelium. The lowest observed adverse effect levels (LOAELs) for these lesions were reported at concentrations as low as 20 ppm for chronic exposure .

Case Studies

Several case studies have highlighted the implications of exposure to rac Styrene Oxide-13C2:

- Occupational Exposure : A study examining workers exposed to styrene found no significant increases in adverse reproductive outcomes; however, high concentrations were linked to increased fetal deaths in animal models .

- Environmental Impact : Research on aquatic environments indicated that styrene derivatives could affect local biota, leading to bioaccumulation and potential toxicity in higher trophic levels .

Metabolic Pathways

The metabolism of rac Styrene Oxide-13C2 involves several pathways:

- Cytochrome P450-Mediated Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities compared to the parent compound .

- Reactive Metabolites : The formation of reactive metabolites can contribute to oxidative stress and cellular damage, which are critical factors in the compound's overall toxicity profile .

Summary Table of Biological Activity

Propiedades

IUPAC Name |

2-phenyl(2,3-13C2)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i6+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMVMTVKBNGEAK-ANVYNZRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH](O1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.